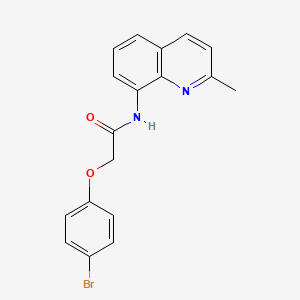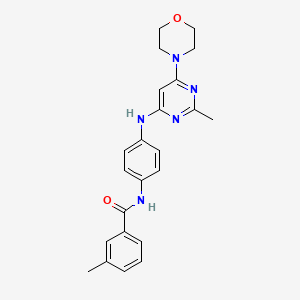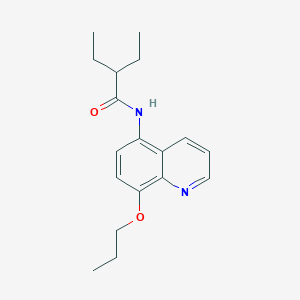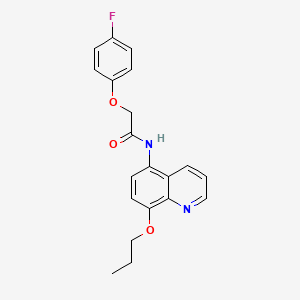![molecular formula C27H27N5O3 B11326605 3,4-dimethoxy-N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]benzamide](/img/structure/B11326605.png)
3,4-dimethoxy-N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dimethoxy-N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of methoxy groups at the 3 and 4 positions of the benzene ring, as well as a pyrimidine ring substituted with a methyl group and an amino group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]benzamide can be achieved through a multi-step process involving the following key steps:
-
Formation of the Benzamide Core: : The initial step involves the synthesis of the benzamide core by reacting 3,4-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with aniline to yield 3,4-dimethoxy-N-phenylbenzamide.
-
Synthesis of the Pyrimidine Intermediate: : The pyrimidine intermediate is synthesized by reacting 2-methyl-4,6-dichloropyrimidine with 4-methylphenylamine in the presence of a base such as potassium carbonate. This reaction yields 2-methyl-6-(4-methylphenylamino)pyrimidine.
-
Coupling Reaction: : The final step involves the coupling of the pyrimidine intermediate with the benzamide core. This is achieved by reacting 3,4-dimethoxy-N-phenylbenzamide with 2-methyl-6-(4-methylphenylamino)pyrimidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
3,4-dimethoxy-N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents such as nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2).
Major Products
Oxidation: Formation of 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.
Reduction: Formation of corresponding amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Applications De Recherche Scientifique
3,4-dimethoxy-N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]benzamide has several scientific research applications, including:
Medicinal Chemistry: This compound may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors. Its structure suggests potential activity as an inhibitor of protein kinases or other enzymes involved in disease pathways.
Biological Studies: The compound can be used in biological assays to study its effects on cell signaling pathways, gene expression, and protein-protein interactions.
Materials Science: The compound’s unique structure may make it suitable for use in the development of novel materials with specific electronic or optical properties.
Chemical Biology: It can be used as a probe to investigate the mechanisms of action of various biological processes.
Mécanisme D'action
The mechanism of action of 3,4-dimethoxy-N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]benzamide is likely to involve the inhibition of specific enzymes or receptors. The compound’s structure suggests that it may interact with protein kinases or other enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to downstream effects on cell signaling pathways, gene expression, and cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-dimethoxyphenethylamine: This compound is structurally similar but lacks the pyrimidine and benzamide moieties.
3,4-dimethoxybenzaldehyde: Similar in structure but lacks the pyrimidine and amine groups.
2-methyl-6-(4-methylphenylamino)pyrimidine: Contains the pyrimidine and amine groups but lacks the benzamide moiety.
Uniqueness
3,4-dimethoxy-N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]benzamide is unique due to its combination of methoxy-substituted benzamide and pyrimidine moieties. This unique structure may confer specific biological activities and properties that are not present in the similar compounds listed above.
Propriétés
Formule moléculaire |
C27H27N5O3 |
|---|---|
Poids moléculaire |
469.5 g/mol |
Nom IUPAC |
3,4-dimethoxy-N-[4-[[2-methyl-6-(4-methylanilino)pyrimidin-4-yl]amino]phenyl]benzamide |
InChI |
InChI=1S/C27H27N5O3/c1-17-5-8-20(9-6-17)30-25-16-26(29-18(2)28-25)31-21-10-12-22(13-11-21)32-27(33)19-7-14-23(34-3)24(15-19)35-4/h5-16H,1-4H3,(H,32,33)(H2,28,29,30,31) |
Clé InChI |
XEGRKQTVURCVIE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NC2=CC(=NC(=N2)C)NC3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-chloro-3,6-dimethyl-N-[4-(1H-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B11326533.png)
![N-[2-(1H-indol-3-yl)-2-phenylethyl]-3-methylbenzamide](/img/structure/B11326543.png)
![N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-6-ethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11326549.png)


![5-(4-chlorophenyl)-3-(2-methoxyethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11326568.png)
![2-(2-chlorophenoxy)-N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]acetamide](/img/structure/B11326572.png)
![2-butoxy-N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B11326577.png)
![N-[2-(1H-indol-3-yl)-2-phenylethyl]-2-(3-methylphenoxy)acetamide](/img/structure/B11326585.png)

![5-(4-chlorophenyl)-3-cyclopentylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11326591.png)


![2-[7-(3,4-Dimethylphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]phenyl methyl ether](/img/structure/B11326615.png)
